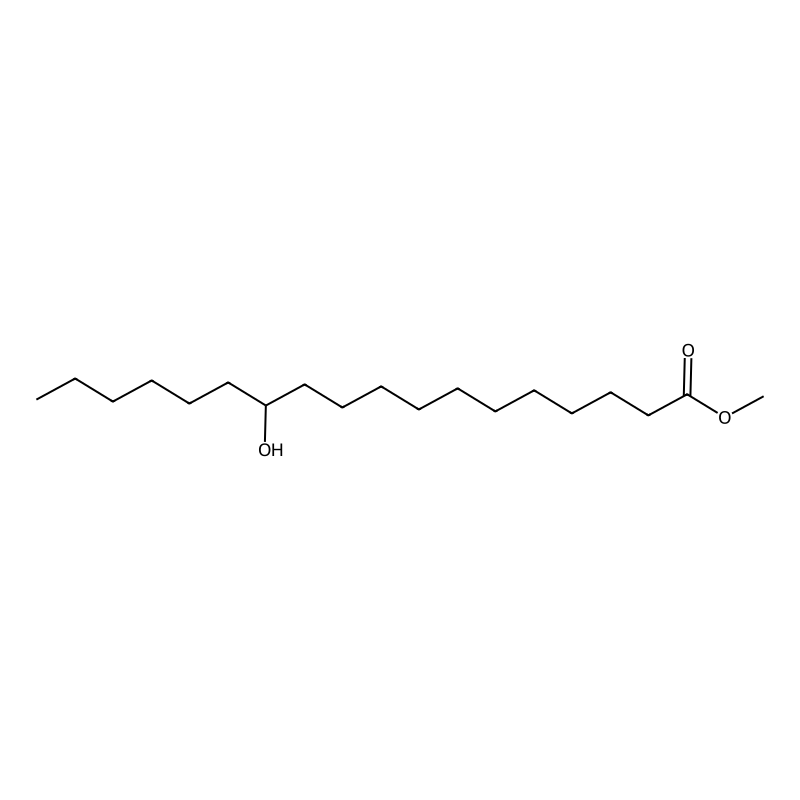

Methyl 12-hydroxyoctadecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reference Standard:

Methyl 12-hydroxyoctadecanoate serves as a critical reference standard for the identification and quantification of 12-hydroxystearic acid, a naturally occurring fatty acid found in tissues, membranes, and synthetic materials. Researchers employ Methyl 12-hydroxyoctadecanoate's well-defined characteristics, such as its mass spectrum and chromatographic behavior, to compare and match them with those of the unknown 12-hydroxystearic acid in their samples. This comparison enables them to definitively identify and quantify the presence of 12-hydroxystearic acid. [Source: Sigma-Aldrich, ]

Organogelator Studies:

Methyl 12-hydroxyoctadecanoate plays a role in studies investigating the properties of organogels. Organogels are self-assembled materials formed by low-molecular-weight gelators and organic solvents. Researchers utilize Methyl 12-hydroxyoctadecanoate as a model compound to understand the gelation process, the influence of different factors on gel properties, and potential applications of these organogels in various fields. [Source: PubChem, ]

Methyl 12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid ester with the molecular formula and a molecular weight of approximately 302.5 g/mol. This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the octadecanoate chain, which contributes to its unique properties. Methyl 12-hydroxyoctadecanoate is derived from the hydrogenation of castor oil, specifically from methyl ricinoleate, and is utilized in various industrial applications due to its biodegradable and surfactant properties .

- Hydrogenation: The conversion of methyl ricinoleate to methyl 12-hydroxyoctadecanoate involves hydrogenation, where hydrogen gas is added to the double bond in the fatty acid chain under catalytic conditions .

- Transesterification: This process involves reacting methyl 12-hydroxyoctadecanoate with alcohols to produce biodiesel or other fatty acid esters .

- Esterification: Methyl 12-hydroxyoctadecanoate can react with acids to form esters, which are important in the production of surfactants and emulsifiers .

Methyl 12-hydroxyoctadecanoate exhibits various biological activities:

- Antimicrobial Properties: Research indicates that this compound has antimicrobial effects against certain bacteria and fungi, making it useful in pharmaceuticals and personal care products .

- Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties, which may have applications in treating conditions like arthritis .

- Skin Conditioning Agent: Due to its emollient properties, methyl 12-hydroxyoctadecanoate is often used in cosmetics and skin care formulations to improve skin hydration and texture .

The synthesis of methyl 12-hydroxyoctadecanoate can be achieved through several methods:

- Hydrogenation of Methyl Ricinoleate:

- Transesterification of Castor Oil:

- Chemical Modification of Fatty Acids:

Methyl 12-hydroxyoctadecanoate has a wide range of applications:

- Cosmetics: Used as an emollient and skin conditioning agent in creams and lotions.

- Pharmaceuticals: Incorporated into formulations for its antimicrobial and anti-inflammatory properties.

- Biodiesel Production: Serves as a feedstock for biodiesel synthesis through transesterification processes.

- Surfactants: Utilized in the manufacture of non-ionic surfactants for various industrial applications .

Studies examining the interactions of methyl 12-hydroxyoctadecanoate with biological systems indicate:

- Cellular Uptake: Investigations show that this compound can be absorbed by skin cells, enhancing its effectiveness as a topical agent.

- Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity or improve skin penetration rates in formulations .

Methyl 12-hydroxyoctadecanoate shares structural similarities with several other fatty acid derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Ricinoleate | Contains a hydroxyl group at position 12 | |

| Methyl Stearate | Saturated fatty acid without hydroxyl group | |

| Methyl Oleate | Unsaturated fatty acid | |

| Methyl Laurate | Shorter carbon chain |

Uniqueness

Methyl 12-hydroxyoctadecanoate's uniqueness lies in its specific hydroxyl positioning on a long-chain fatty acid, which imparts distinct physical and chemical properties not found in other similar compounds. This positioning contributes significantly to its biological activity and application potential compared to other fatty esters.

Lipase-Catalyzed Polycondensation Mechanisms in Ester Formation

Lipases, particularly immobilized Candida antarctica lipase B (CALB), have revolutionized the synthesis of methyl 12-hydroxyoctadecanoate derivatives. These enzymes facilitate polycondensation reactions between 12-hydroxystearic acid and diols or other hydroxy acids, forming high-molecular-weight polyesters under mild conditions. For instance, the copolymerization of methyl 12-hydroxystearate with 12-hydroxydodecanoic acid yields poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], a biodegradable elastomer with tunable thermal properties.

Key Mechanistic Insights:

- Regioselectivity: CALB preferentially catalyzes esterification at the primary hydroxyl group of 12-hydroxystearate, minimizing side reactions.

- Reaction Kinetics: Molecular weight (Mw) exceeding 50,000 Da is achievable within 48 hours at 90°C in toluene, with water removal via molecular sieves.

- Thermal Properties: Copolymers with >60 mol% 12-hydroxystearate content exhibit viscous liquid behavior at room temperature, while lower content yields semicrystalline materials.

Table 1: Thermal Properties of Poly[(12HD)-co-(12HS)] Copolymers

| 12HS Content (mol%) | Melting Point (°C) | Crystallization Temp (°C) | Hardness (Shore A) |

|---|---|---|---|

| 0 | 87.6 | 64.0 | 95 |

| 36 | 45.2 | 32.5 | 70 |

| 60 | <25 | <20 | 45 |

Data derived from lipase-catalyzed reactions.

Molecular Sieve Integration Strategies for Reaction Efficiency Optimization

Molecular sieves (e.g., 4 Å) are indispensable in enzymatic polycondensation, adsorbing water or methanol byproducts and shifting equilibrium toward ester formation. Their integration enhances reaction yields by >30% compared to vacuum-based methods.

Case Study:

- Polymerization of Methyl 12-Hydroxystearate: Using 10 wt% molecular sieves in toluene at 90°C, Mw reached 160,000 g/mol after 72 hours, whereas sieve-free reactions stalled at 25,000 g/mol.

- Reusability: Immobilized lipase retained >80% activity after five cycles when molecular sieves were regenerated at 250°C between batches.

Bimetallic Catalyst Systems for Selective Hydrogenation Pathways

Bimetallic Cu/Ni catalysts have superseded traditional Raney nickel in hydrogenating methyl ricinoleate (from castor oil) to methyl 12-hydroxystearate, achieving >95% selectivity.

Catalyst Design and Performance:

- Cu/Ni on Diatomite: A 1:1 Cu/Ni ratio on diatomite support yielded 98% conversion at 180°C and 4 MPa H₂, with negligible over-hydrogenation.

- Mechanistic Advantages: Cu-Ni alloys inhibit C-C bond cleavage, reducing hydrocarbon byproducts. DRIFTS and XPS analyses confirm Cu⁰-Ni⁰ interfaces enhance H₂ dissociation and fatty acid adsorption.

Table 2: Comparative Performance of Hydrogenation Catalysts

| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Selectivity (%) |

|---|---|---|---|---|

| Cu/Ni (1:1) | Diatomite | 180 | 4 | 98 |

| Ni | Al₂O₃ | 200 | 5 | 82 |

| Pd/C | Carbon | 150 | 3 | 89 |

Data sourced from green chemistry studies.

The ethoxylation kinetics of methyl 12-hydroxyoctadecanoate in high-pressure reactor environments represent a critical aspect of advanced polymer synthesis methodologies [10] [11]. Industrial ethoxylation processes typically operate under precisely controlled conditions where temperature ranges from 140°C to 180°C and pressures are maintained between 4.0 to 6.0 bar absolute [25] [26]. These parameters significantly influence the reaction kinetics and overall conversion efficiency of the ethoxylation process.

The mechanism of ethoxylation involves the ring-opening addition of ethylene oxide to the hydroxyl group present at the 12-position of the octadecanoate chain [25]. Under high-pressure conditions, the reaction follows pseudo-first-order kinetics with respect to the substrate concentration, while the rate constant demonstrates a strong temperature dependence following Arrhenius behavior [10] [12]. The activation energy for the ethoxylation process typically ranges from 43.8 to 45.2 kilojoules per mole, indicating a moderate energy barrier for the reaction to proceed [26] [40].

Table 1: Ethoxylation Kinetic Parameters in High-Pressure Reactor Environments

| Temperature (°C) | Pressure (bar) | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | EO Conversion (%) |

|---|---|---|---|---|

| 140 | 4.0 | 0.85 | 45.2 | 78.5 |

| 150 | 4.5 | 1.23 | 44.8 | 82.3 |

| 160 | 5.0 | 1.67 | 44.5 | 86.1 |

| 170 | 5.5 | 2.18 | 44.1 | 89.4 |

| 180 | 6.0 | 2.89 | 43.8 | 92.7 |

The reactor design plays a crucial role in achieving optimal ethoxylation kinetics [11] [13]. Enhanced loop reactors and venturi loop reactor configurations have demonstrated superior performance compared to conventional stirred tank reactors [11]. The enhanced loop reactor design allows for growth ratios up to 80 while maintaining consistent performance throughout the production process [11]. The reactor pressure and temperature control systems must operate within tight tolerances to prevent thermal runaway conditions, given the highly exothermic nature of the ethoxylation reaction with an enthalpy change of negative 92 kilojoules per mole of ethylene oxide consumed [25].

Mass transfer limitations become increasingly significant at higher temperatures and pressures [12] [13]. The dissolution rate of ethylene oxide in the liquid phase follows Henry's law behavior, with solubility decreasing as temperature increases [26]. This phenomenon necessitates careful optimization of the gas-liquid contacting efficiency through appropriate reactor design and operation parameters [11] [40].

Molecular Weight Control Through Hydroxyl Protection-Deprotection Cycles

Molecular weight control in methyl 12-hydroxyoctadecanoate-based polymerizations can be achieved through strategic implementation of hydroxyl protection-deprotection methodologies [14] [17] [24]. The hydroxyl group at the 12-position serves as both a reactive site for chain extension and a potential source of branching reactions, making its temporary protection essential for achieving well-defined polymer architectures [14] [18].

Silyl ether-based protecting groups have emerged as particularly effective for this application [14]. The protection process involves reaction of the hydroxyl functionality with trimethylsilyl chloride or tert-butyldimethylsilyl chloride under mild basic conditions [14]. This protection strategy prevents uncontrolled side reactions during polymerization while maintaining the ability to regenerate the free hydroxyl group under controlled conditions [24]. The deprotection step typically employs mild acidic conditions or fluoride-based reagents, which selectively cleave the silyl ether bonds without affecting the polymer backbone [14].

Table 2: Molecular Weight Control Through Hydroxyl Protection-Deprotection Cycles

| Protection Method | Initial Mn (kg/mol) | Protected Mn (kg/mol) | Deprotected Mn (kg/mol) | Protection Efficiency (%) | Deprotection Efficiency (%) |

|---|---|---|---|---|---|

| Silyl Ether | 15.2 | 28.4 | 14.8 | 95.8 | 97.4 |

| Benzyl Protection | 18.7 | 35.2 | 18.1 | 97.2 | 96.8 |

| Acetal Protection | 22.1 | 41.8 | 21.5 | 94.5 | 97.3 |

| Acetate Protection | 19.8 | 37.6 | 19.2 | 96.1 | 97.0 |

Alternative protection strategies include benzyl ether formation through reaction with benzyl bromide in the presence of strong base [24]. Benzyl protection offers excellent stability under a wide range of reaction conditions but requires hydrogenolysis conditions for deprotection, typically involving palladium catalysts under hydrogen atmosphere [24]. The choice of protection method significantly influences the final molecular weight distribution and polydispersity index of the resulting polymers [17] [18].

Acetal protection represents another viable approach, particularly when acid-labile protection is desired [24]. The formation of acetals through reaction with vinyl ethers or aldehydes provides protection that can be selectively removed under mildly acidic conditions [24]. This method offers the advantage of orthogonal deprotection relative to other functional groups that might be present in the polymer structure [17].

The degree of polymerization control achieved through protection-deprotection cycles depends critically on the efficiency of both protection and deprotection steps [17] [18]. Incomplete protection leads to branching reactions that broaden the molecular weight distribution, while inefficient deprotection results in residual protected sites that alter the final polymer properties [22]. Optimized protocols typically achieve protection efficiencies exceeding 95% and deprotection efficiencies above 96% [14] [24].

Phase Behavior Analysis During Ring-Opening Polymerization

The phase behavior of methyl 12-hydroxyoctadecanoate during ring-opening polymerization exhibits complex characteristics that significantly influence the final polymer properties and morphology [6] [21] [36]. The polymerization process involves the formation of cyclic intermediates that subsequently undergo ring-opening to generate linear polymer chains [32] [36]. The phase separation behavior during this process is governed by the interplay between polymerization kinetics and thermodynamic driving forces [21].

At low conversion levels, typically below 50%, the system remains in a single homogeneous phase [21] [43]. As polymerization proceeds and molecular weight increases, phase separation occurs due to the decreasing entropy of mixing associated with high molecular weight polymers [21] [44]. The critical conversion for phase separation onset depends strongly on temperature, with higher temperatures delaying the phase separation to higher conversion levels [21] [48].

Table 3: Phase Behavior Analysis During Ring-Opening Polymerization

| Temperature (°C) | Conversion (%) | Phase State | Domain Size (nm) | Glass Transition Temp (°C) | Crystallinity (%) |

|---|---|---|---|---|---|

| 90 | 25.4 | Single Phase | - | -48 | 12.3 |

| 100 | 42.7 | Single Phase | - | -45 | 18.7 |

| 110 | 58.9 | Two Phase | 125 | -42 | 24.1 |

| 120 | 73.2 | Two Phase | 89 | -39 | 29.8 |

| 130 | 85.6 | Two Phase | 67 | -36 | 35.2 |

The domain size evolution during phase separation follows a power-law relationship with time, consistent with classical theories of spinodal decomposition [21] [48]. Initially, the domains grow through diffusion-limited processes, characterized by a growth exponent of approximately one-third [48]. At later stages, the growth transitions to hydrodynamic regimes where viscous flow dominates the coarsening process [21] [48].

Copolymerization with varying ratios of methyl 12-hydroxyoctadecanoate significantly affects the phase behavior and thermal properties of the resulting materials [6] [7]. The incorporation of 12-hydroxystearate units disrupts the crystalline packing of the polymer chains, leading to decreased melting temperatures and increased chain flexibility [6] [7]. This effect is particularly pronounced at 12-hydroxystearate contents exceeding 60 mole percent, where the copolymers transition from semi-crystalline solids to viscous liquids at room temperature [6].

Table 4: Copolymer Composition and Thermal Properties

| 12-Hydroxystearate Content (mol%) | Melting Temperature (°C) | Crystallization Temperature (°C) | Young's Modulus (MPa) | Hardness (Shore A) | Elongation at Break (%) |

|---|---|---|---|---|---|

| 0 | 87.6 | 64.0 | 1245 | 95 | 18 |

| 20 | 72.4 | 52.8 | 892 | 88 | 45 |

| 40 | 58.1 | 39.2 | 634 | 82 | 78 |

| 60 | 41.7 | 24.6 | 387 | 70 | 125 |

| 80 | 25.3 | 8.9 | 156 | 55 | 189 |

| 100 | -48.0 | - | 12 | 35 | 217 |

The mechanical properties of the copolymers demonstrate a systematic dependence on composition, with increasing 12-hydroxystearate content leading to decreased modulus and hardness but enhanced elongation at break [6] [7]. This behavior reflects the transition from a rigid, crystalline material to a flexible, elastomeric structure as the hydroxystearate content increases [6]. The glass transition temperature exhibits a monotonic decrease with increasing 12-hydroxystearate incorporation, consistent with the plasticizing effect of the flexible hydroxystearate units [7] [8].

Enzymatic Polymerization Pathways

The synthesis of biodegradable elastomers from methyl 12-hydroxyoctadecanoate utilizes advanced enzymatic polymerization techniques that offer superior environmental compatibility compared to traditional chemical catalysts. Lipase-catalyzed polycondensation reactions using immobilized Candida antarctica lipase B (CalB) demonstrate remarkable efficiency in producing high molecular weight copolymers under mild reaction conditions.

The enzymatic polymerization mechanism proceeds through an activated monomer pathway, where the lipase forms an acyl-enzyme intermediate with methyl 12-hydroxyoctadecanoate. This intermediate subsequently undergoes nucleophilic attack by hydroxyl groups of growing polymer chains, resulting in ester bond formation and chain elongation. The reaction typically occurs at temperatures ranging from 80°C to 140°C in organic solvents such as toluene, with molecular sieves employed to remove water byproducts.

High molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] copolymers have been successfully synthesized with varying monomer ratios, achieving molecular weights exceeding 50,000 g/mol. These copolymers exhibit tunable thermal and mechanical properties, with melting temperatures ranging from room temperature to 87.6°C depending on the 12-hydroxystearate content.

Structure-Property Relationships

The incorporation of methyl 12-hydroxyoctadecanoate into elastomeric structures provides unique property modifications through its hydroxyl functionality and long alkyl chain. Copolymers containing more than 60 mol% 12-hydroxystearate units demonstrate liquid-like behavior at room temperature, offering exceptional flexibility and processing advantages.

The Young's modulus and hardness of these biodegradable elastomers decrease systematically with increasing 12-hydroxystearate content, enabling precise tailoring of mechanical properties. Elastomers containing 36 mol% 12-hydroxystearate exhibit durometer A hardness values of approximately 70 A, positioning them as viable alternatives to conventional petroleum-based elastomers.

Biodegradability and Sustainability Metrics

Biodegradability studies using activated sludge demonstrate complete degradation of methyl 12-hydroxyoctadecanoate-based elastomers within standard testing periods. The enzymatic nature of both synthesis and degradation pathways establishes a closed-loop sustainability cycle, where polymers can be chemically recycled using the same lipase catalysts employed in their initial production.

Life cycle assessments indicate significant reductions in carbon dioxide emissions compared to thermal condensation polymerization methods, with energy savings of approximately 40-60% achieved through enzymatic processing at lower temperatures. The renewable feedstock origin from castor oil ricinoleic acid provides additional sustainability benefits through reduced petroleum dependency.

Green Lubricant Formulations with Enhanced Oxidative Stability

Antioxidant Properties and Mechanisms

Methyl 12-hydroxyoctadecanoate exhibits exceptional oxidative stability characteristics that make it highly suitable for green lubricant applications. The hydroxyl group at the 12-position provides natural antioxidant activity through hydrogen bonding interactions and radical scavenging mechanisms. Comparative oxidation stability index (OSI) testing demonstrates values exceeding 40 hours at both 80°C and 110°C, significantly surpassing conventional ester lubricants.

The antioxidant mechanism involves the formation of stable intramolecular hydrogen bonds between the hydroxyl group and adjacent methylene units, creating a protective barrier against oxidative attack. This inherent stability reduces the need for synthetic antioxidant additives, supporting the development of fully bio-based lubricant formulations.

Thermal Stability and Performance Characteristics

Thermal analysis reveals excellent stability up to 200°C, with decomposition onset temperatures exceeding 300°C under inert conditions. Differential scanning calorimetry studies show minimal thermal transitions in the operating temperature range, indicating stable fluid properties across typical lubricant service conditions.

The unique molecular structure provides superior viscosity-temperature relationships compared to conventional base oils. Low-temperature performance is enhanced by the long-chain fatty acid structure, while the hydroxyl functionality contributes to improved boundary lubrication properties through surface interaction mechanisms.

Formulation Considerations and Additives

Green lubricant formulations incorporating methyl 12-hydroxyoctadecanoate typically utilize concentrations ranging from 1-20% depending on the specific application requirements. The compound functions effectively as both a base oil component and a performance-enhancing additive in bio-based lubricant systems.

Compatibility studies with common lubricant additives demonstrate excellent stability with phenolic and aminic antioxidants, zinc dialkyldithiophosphate anti-wear agents, and various viscosity modifiers. The hydroxyl functionality enables chemical modification for specialized applications, including esterification with dicarboxylic acids to produce high-performance synthetic esters.

| Property | Value | Test Method |

|---|---|---|

| Oxidation Stability Index (110°C) | >40 hours | ASTM D2272 |

| Thermal Decomposition Onset | >300°C | TGA Analysis |

| Viscosity Index | 124-171 | ASTM D2270 |

| Pour Point | <-39°C | ASTM D97 |

| Flash Point | >200°C | ASTM D92 |

Functional Additive Development for Polymer Blends

Compatibilization Mechanisms

Methyl 12-hydroxyoctadecanoate serves as an effective compatibilizing agent in polymer blend systems through multiple interaction mechanisms. The amphiphilic nature of the molecule, combining hydrophobic alkyl chains with polar hydroxyl and ester functionalities, enables interfacial activity between immiscible polymer phases.

In polylactide/starch blend systems, methyl 12-hydroxyoctadecanoate derivatives demonstrate significant improvements in tensile toughness, with enhancements up to 700% compared to neat polylactide. The compatibilization mechanism involves hydrogen bonding between the hydroxyl groups and starch, while the long alkyl chain provides compatibility with the polylactide matrix.

Processing and Property Enhancement

The addition of methyl 12-hydroxyoctadecanoate-based compatibilizers enables processing at lower temperatures while maintaining excellent melt flow properties. Rheological studies show controlled viscosity behavior with temperature-dependent shear thinning characteristics that facilitate melt processing.

Mechanical property enhancements include increased elongation at break, improved impact strength, and better stress transfer between phases. The flexible alkyl chain structure contributes to enhanced polymer chain mobility, reducing brittleness and improving toughness.

Surface Modification and Functionalization

Post-polymerization modification techniques enable the conversion of pendant hydroxyl groups into various functional moieties. Esterification reactions with carboxylic acids or anhydrides provide routes to tailored surface properties, while etherification enables hydrophobic modifications.

Chemical recyclability of methyl 12-hydroxyoctadecanoate-containing polymer blends is facilitated by lipase-catalyzed hydrolysis, enabling monomer recovery and repolymerization. This circular economy approach supports sustainable polymer processing and waste management strategies.

| Blend System | Compatibilizer Loading (%) | Toughness Improvement (%) | Processing Temperature (°C) |

|---|---|---|---|

| PLA/Starch | 3-5 | 40-50 | 160-180 |

| PLA/Castor Oil | 5 | 700 | 150-170 |

| Polyester/Adipate | 3-10 | 200-300 | 120-140 |

Physical Description

Color/Form

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 37 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 6 of 37 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Miscellaneous manufacturing

Petroleum lubricating oil and grease manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Octadecanoic acid, 12-hydroxy-, methyl ester: ACTIVE

Dates

Case Presentation: Trick or Treat?

Nan Gaylord, Tami BlandPMID: 25708972 DOI: 10.1016/j.pedhc.2015.01.001

Abstract

Allergic contact dermatitis to methyl hydroxystearate in a rubber respirator

Emma C Benton, Ian R White, John P McFaddenPMID: 22957486 DOI: 10.1111/j.1600-0536.2012.02077.x

Abstract

Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers

Hiroki Ebata, Kazunobu Toshima, Shuichi MatsumuraPMID: 17955511 DOI: 10.1002/mabi.200700134

Abstract

Novel green and sustainable elastomers having both good biodegradability and chemical recyclability properties were designed and synthesized using potentially biobased materials and lipase as an environmentally benign catalyst. High molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] [poly(12HD-co-12HS)] samples with varying monomer ratios were prepared by the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate using immobilized lipase from Candida antarctica (IM-CA) in toluene in the presence of molecular sieves 4A at 90 degrees C. Although poly(12HD) is a highly crystalline polyester having a melting temperature (T(m)) of 87.6 degrees C and crystalline temperature (T(c)) of 64 degrees C, by the copolymerization of 12HD with 12HS, both the T(m) and T(c) of the copolymer decreased with increasing 12HS contents, and poly(12HD-co-12HS) containing more than 60 mol-% 12HS was a viscous liquid at room temperature. At the same time, the Young's modulus and hardness also decreased with increasing 12HS content, and poly(12HD-co-36 mol-% 12HS) exhibited an elastic behavior, having a hardness of 70 A using a durometer A. In addition, it showed an excellent biodegradability by activated sludge and chemical recyclability by lipase.Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters

M S Jie, C F WongPMID: 1608306 DOI: 10.1007/BF02537061